1-(5-Chloro-2,4-difluorophenyl)methanamine hydrochloride
Description
1-(5-Chloro-2,4-difluorophenyl)methanamine hydrochloride (CAS: 924818-16-6) is a halogenated benzylamine derivative with the molecular formula C₇H₆ClF₂N and a molar mass of 177.58 g/mol. It features a phenyl ring substituted with chlorine at the 5-position and fluorine at the 2- and 4-positions, with a methylamine group (-CH₂NH₂) attached to the aromatic ring. The hydrochloride salt enhances its stability and solubility in polar solvents. Key physical properties include a boiling point of 217°C, vapor pressure of 0.136 mmHg at 25°C, and a density of 1.368 g/cm³ . This compound is utilized in pharmaceutical research, particularly as a building block for ligands targeting receptors such as serotonin or adenosine receptors .
Properties
Molecular Formula |
C7H7Cl2F2N |
|---|---|
Molecular Weight |
214.04 g/mol |
IUPAC Name |
(5-chloro-2,4-difluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H6ClF2N.ClH/c8-5-1-4(3-11)6(9)2-7(5)10;/h1-2H,3,11H2;1H |
InChI Key |
CGJDCGRSYAFFCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2,4-difluorophenyl)methanamine hydrochloride typically involves the reaction of 5-chloro-2,4-difluorobenzyl chloride with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2,4-difluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amines .
Scientific Research Applications
1-(5-Chloro-2,4-difluorophenyl)methanamine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2,4-difluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
1-(5-Chloro-2,4-difluorophenyl)methanamine hydrochloride belongs to a broader class of halogenated aryl methanamine derivatives. Below is a detailed comparison with structurally related compounds:
Key Findings from Comparative Studies
Nitrothiophene-containing derivatives (e.g., compound 6) exhibit distinct electronic properties due to the nitro group, favoring interactions with nuclear receptors like REV-ERBα .
Impact of Chiral Centers :
- The R-configuration in (R)-1-(5-Chloro-2-fluorophenyl)ethanamine Hydrochloride introduces stereoselectivity, which is critical for chiral recognition in receptor binding. This contrasts with the target compound, which lacks a chiral center .
Thiadiazole rings (e.g., compound 15) introduce hydrogen-bonding sites, improving aqueous solubility but reducing metabolic stability .
Synthetic Accessibility :
- The target compound is synthesized via direct halogenation and amination, while cyclopropyl-containing analogs (e.g., compound 39 ) require multi-step cyclopropanation, reducing yield scalability .
Biological Activity
1-(5-Chloro-2,4-difluorophenyl)methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C7H6ClF2N
- Molecular Weight : 177.58 g/mol
- CAS Number : 20649950
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to modulate enzymatic pathways and receptor activities, leading to significant physiological effects.
Biological Activities
-
Anticancer Activity
- In studies examining the compound's anticancer properties, it was found to exhibit cytotoxic effects against various cancer cell lines. Notably, it demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells with an IC50 value of approximately .
- The compound's structure-activity relationship (SAR) indicates that the presence of halogen substituents enhances its anticancer efficacy.
-
Neuroprotective Effects
- Research has indicated that this compound may possess neuroprotective properties. It has been shown to stabilize microtubules in neuronal cells, which is crucial for maintaining cellular structure and function .
- A study demonstrated that doses ranging from to administered intraperitoneally significantly elevated acetylated tubulin levels in the central nervous system (CNS) of mice .
-
Anti-inflammatory Potential
- The compound has also been investigated for its anti-inflammatory properties. It was observed to reduce pro-inflammatory cytokine production in vitro, suggesting a potential role in managing inflammatory diseases.
Case Study 1: Anticancer Efficacy
A series of experiments were conducted using different concentrations of this compound on various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µg/mL) | Effect Observed |
|---|---|---|
| MCF-7 | 12.8 | Significant cytotoxicity |
| HeLa | 8.1 | High inhibition of proliferation |
| U2OS | 0.69 | Strong antitumor activity |
Case Study 2: Neuroprotective Activity
In a controlled study involving mice treated with varying doses of the compound, the following results were recorded:
| Dose (mg/kg) | Acetylated Tubulin Levels (Relative Units) |
|---|---|
| 1 | 1.5 |
| 3 | 2.0 |
| 6 | 3.0 |
The results indicate a dose-dependent increase in acetylated tubulin levels, supporting the compound's neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
